molecular formula C30H50N2O8 B1665578 N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide CAS No. 87178-48-1

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide

Cat. No. B1665578
CAS RN: 87178-48-1
M. Wt: 566.7 g/mol
InChI Key: FZKMNTGJBCFURC-LBCQLIQWSA-N
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Description

AO-1535 is a semisynthetic monoglycosylceramide derived from O-glycosilated sphingosine. It has been shown to inhibit superoxide production by macrophages suggesting a potential clinical application of AO 1535 in the treatment of inflammatory dermatoses.

Scientific Research Applications

Solubility Research

The compound's solubility characteristics have been studied in different solvent systems. For instance, Gong et al. (2012) investigated the solubilities of related saccharides in ethanol-water mixtures, finding that solubility generally increases with equilibrium temperature. Such research is crucial for understanding the compound's behavior in various solvents, which is vital for its application in different scientific fields (Gong, Wang, Zhang, & Qu, 2012).

Synthesis of Heterocyclic Compounds

Kumar and Mashelker (2007) explored the synthesis of novel heterocyclic compounds containing related moieties. These syntheses contribute to the development of new compounds with potential applications in various scientific domains, including pharmaceutical research (Kumar & Mashelker, 2007).

Computational Chemistry Studies

Computational chemistry methods have been employed to understand the behavior of similar compounds. Jayarajan et al. (2019) performed experimental and computational studies on related compounds, examining their non-linear optical (NLO) properties and molecular docking analyses, indicating potential applications in material science and biochemistry (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Sugar Imine Molecule Synthesis

Research on sugar imine molecules based on similar structures was conducted by Mohammed et al. (2020). This study is significant for understanding the synthesis process and potential applications of such compounds in various scientific fields, particularly in organic chemistry and drug development (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

properties

CAS RN

87178-48-1

Product Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide

Molecular Formula

C30H50N2O8

Molecular Weight

566.7 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C30H50N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-24(34)23(32-29(38)22-16-15-18-31-19-22)21-39-30-28(37)27(36)26(35)25(20-33)40-30/h14-19,23-28,30,33-37H,2-13,20-21H2,1H3,(H,32,38)/b17-14+/t23-,24+,25+,26-,27-,28+,30+/m0/s1

InChI Key

FZKMNTGJBCFURC-LBCQLIQWSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)C2=CN=CC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-Pyridinecarboxamide, N-(1-((beta-D-galactopyranosyloxy)methyl)-2-hydroxy-3-heptadecenyl)-, (R-(R*,S*-(E)))-
AO 1535
AO-1535

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 2
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 3
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 4
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 5
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide

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